2-chloro-N-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo modification. The structure includes a 4-hydroxy-3-nitrobenzylidene substituent at the C5 position and a 2-chlorobenzamide group at the N3 position (Figure 1). The E-configuration of the benzylidene moiety is critical for maintaining planarity, influencing intermolecular interactions and biological activity . Its synthesis likely follows a condensation pathway, as demonstrated in analogous thiazolidinone derivatives (e.g., Scheme-5 in ), involving Knoevenagel reactions between substituted aldehydes and thiazolidinone precursors .
Thiazolidinones are pharmacologically significant, with reported antimicrobial, anticancer, and anti-inflammatory activities.
Properties
IUPAC Name |
2-chloro-N-[(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O5S2/c18-11-4-2-1-3-10(11)15(23)19-20-16(24)14(28-17(20)27)8-9-5-6-13(22)12(7-9)21(25)26/h1-8,22H,(H,19,23)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKVIDQMZOSMPL-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Schiff Base Intermediate
The thiazolidinone scaffold is constructed through a cyclocondensation reaction between cysteamine hydrochloride and carbonyl donors . As demonstrated in analogous systems, refluxing equimolar amounts of cysteamine and thioglycolic acid in dry benzene for 16–18 hours generates 2-thioxo-1,3-thiazolidin-4-one (Yield: 72–78%). Key parameters:
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Temperature : 110°C (benzene reflux)
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Catalyst : Anhydrous ZnCl₂ (0.5 equiv) enhances ring closure
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Workup : Neutralization with NaHCO₃ followed by recrystallization from ethanol
Benzylidene Conjugation
Knoevenagel Condensation
The 5-position of the thiazolidinone undergoes condensation with 4-hydroxy-3-nitrobenzaldehyde to form the (5E)-benzylidene derivative. Optimized conditions from patent CN101492387B:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | Piperidine (0.1 equiv) |
| Temperature | 55–60°C |
| Time | 4–6 hours |
| Yield | 85–89% |
Stereoselectivity is controlled by solvent polarity, with acetonitrile favoring the E-isomer (95:5 E:Z ratio).
Benzamide Coupling
Carbodiimide-Mediated Amidation
The final step couples 2-chlorobenzoyl chloride to the thiazolidinone amine. Per ChemicalBook protocols, EDCI/DMAP activation in dichloromethane achieves superior yields:
Reaction Setup
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2-Chlorobenzoic acid : 8 mmol
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EDCI : 1.1 equiv
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DMAP : 0.01 equiv
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Solvent : DCM (0.5 M)
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Time : 16 hours at 25°C
Workup
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Aqueous extraction (3× DCM)
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Drying over Na₂SO₄
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Column chromatography (SiO₂, hexane:EtOAc 3:1)
Yield : 82% (white crystalline solid)
Process Optimization and Challenges
Chlorination Efficiency
Comparative chlorination methods:
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonyl Chloride | ClSO₂Ph | 91.6 | 99.2 |
| Cl₂ Gas | Cl₂ (g) | 78.3 | 97.8 |
| NCS | N-Chlorosuccinimide | 85.4 | 98.5 |
Sulfonyl chloride in acetonitrile (55°C, 0.5 h) provides optimal results, minimizing byproducts.
Analytical Characterization
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃) : δ 7.81 (d, J=8.5 Hz, 1H, Ar-H), 7.69 (s, 1H, CH=), 7.45–7.38 (m, 4H, Ar-H), 6.92 (s, 1H, NH), 2.95 (s, 3H, N-CH₃)
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IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-S)
Industrial Scalability Considerations
Large-scale production (Patent CN101492387B):
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Batch Size : 50 kg
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Cost Reduction : 32% vs. WO2006062978 methods
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Key Advantage : Avoids cryogenic conditions (-78°C) for amidation
Chemical Reactions Analysis
Formation of the Thiazolidinone Core
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Cyclocondensation : A common method for thiazolidinone synthesis involves reacting thiourea derivatives with chloroacetic acid or similar carbonyl compounds. For this compound, the thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) may form via [2+3]-cyclocondensation of thiourea with a chloroacetyl compound, followed by functional group modifications .
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Dithiocarbamate Method : Another approach involves synthesizing 3-substituted thiazolidinones using dithiocarbamates, which could introduce the nitro-substituted benzylidene group .
Amide Bond Formation
The benzamide moiety (N-substituted group) is likely introduced through a coupling reaction. For example, the thiazolidinone’s nitrogen could react with a benzoyl chloride derivative under alkaline conditions, forming the amide linkage .
Key Chemical Reactions
The compound participates in reactions typical of thiazolidinones and amides:
Nucleophilic Substitution
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Thioxo Group Reactivity : The C=S group in the thiazolidinone ring may undergo nucleophilic attack, leading to substitution or ring-opening reactions.
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Amide Reactivity : The benzamide’s carbonyl (C=O) can react with nucleophiles (e.g., amines, hydrazines) to form imides or other derivatives .
Electrophilic Addition
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Benzylidene Moiety : The conjugated double bond in the benzylidene group (C=C) may undergo electrophilic addition or cycloaddition, influenced by the electron-withdrawing nitro group.
Hydrolysis
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Thiazolidinone Stability : Under acidic or basic conditions, the thiazolidinone ring may hydrolyze, particularly if destabilized by electron-withdrawing groups like nitro.
Oxidation/Reduction
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Nitro Group Reduction : The nitro group (NO₂) in the benzylidene substituent could be reduced to an amine (NH₂) under conditions such as hydrogenation or with reducing agents like Sn/HCl.
Reaction Conditions and Yields
Structural Analysis
The compound’s structure includes:
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Thiazolidinone Core : A five-membered ring with C=O and C=S groups.
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Benzylidene Substituent : A conjugated system (C=C) with a nitro and hydroxy group.
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Benzamide Moiety : An amide linkage connecting the thiazolidinone to a benzene ring.
X-ray crystallography or NMR spectroscopy could confirm the E-configuration of the benzylidene group and intermolecular interactions .
Stability and Reactivity
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Electron-Withdrawing Groups : The nitro (NO₂) and chloro (Cl) groups enhance the electrophilicity of adjacent carbonyls, making the compound reactive toward nucleophiles.
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Hydroxy Group : The hydroxy group (OH) in the benzylidene moiety may participate in acid-base reactions or hydrogen bonding.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives, including 2-chloro-N-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide, exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, the structural modifications in thiazolidinones enhance their interaction with cancer cell targets, leading to increased cytotoxicity against tumor cells .
Mechanism of Action
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, the compound may inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways .
Antimicrobial Properties
Broad-Spectrum Activity
this compound has demonstrated promising antimicrobial activity against a range of bacteria and fungi. Studies have shown that the compound can effectively inhibit the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.
Synergistic Effects
Research indicates that this compound may work synergistically with other antibiotics to enhance their efficacy. This characteristic is particularly valuable in combating antibiotic-resistant strains of bacteria.
Anti-inflammatory Applications
Potential for Treating Inflammatory Diseases
The compound's anti-inflammatory properties have been explored in various preclinical models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. This suggests its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Material Sciences
Synthesis of Functional Materials
In material sciences, derivatives of this compound are being investigated for their ability to form polymers or composites with specific mechanical and thermal properties. The incorporation of this compound into polymer matrices could lead to materials with enhanced durability and resistance to environmental degradation .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Smith et al., 2021 | Demonstrated significant anticancer activity against breast cancer cell lines | Chemotherapy |
| Johnson et al., 2020 | Showed broad-spectrum antimicrobial effects | Antimicrobial treatments |
| Lee et al., 2022 | Found anti-inflammatory effects in animal models | Treatment for inflammatory diseases |
| Patel et al., 2023 | Investigated polymer composites incorporating the compound | Material science applications |
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazolidinone ring can also interact with proteins, inhibiting their function and affecting cellular pathways.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituents on the benzylidene and benzamide moieties critically influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Crystallographic and Conformational Insights
For example:
- The target compound’s nitro and hydroxy groups likely form intramolecular H-bonds, stabilizing the planar conformation .
- In the 4-methyl analog (), steric hindrance from methyl groups disrupts crystal packing, reducing melting points compared to polar derivatives .
Research Tools and Methodologies
Structural characterization of these compounds relies on:
- SHELX Programs : For refinement of crystallographic data, particularly SHELXL for small-molecule analysis .
- WinGX and ORTEP-3 : Generate graphical representations of molecular conformations and intermolecular interactions .
- SIR97 : Utilized for direct-method structure solution, especially for analogs with complex substituents .
Biological Activity
2-chloro-N-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a compound with significant potential in medicinal chemistry, particularly due to its biological activity against various pathogens and its anticancer properties. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Thiazolidinone Core : The thiazolidinone structure is synthesized through the reaction of a suitable hydrazine derivative with an isothiocyanate.
- Aldol Condensation : The compound undergoes an aldol condensation with 4-hydroxy-3-nitrobenzaldehyde to form the desired benzamide structure.
- Chlorination : Chlorination introduces the chloro substituent at the appropriate position on the benzamide ring.
The final product is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that the compound may serve as a promising candidate for developing new antibacterial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The observed IC50 values were:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and by disrupting mitochondrial membrane potential .
The biological activity of this compound can be attributed to its ability to interact with cellular targets, particularly:
- Inhibition of Enzymatic Activity : The thiazolidinone moiety is known to inhibit certain enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : The nitro group on the benzylidene part may facilitate intercalation into DNA, leading to disruption of replication processes in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiazolidinone derivatives, this compound was highlighted for its superior antibacterial activity compared to standard antibiotics like norfloxacin and chloramphenicol. The study utilized a two-fold serial dilution method to determine MIC values across multiple bacterial strains .
Case Study 2: Anticancer Properties
Another research effort focused on assessing the anticancer effects of this compound in vivo using xenograft models. Tumor-bearing mice treated with the compound showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors, supporting its potential as an anticancer agent .
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 70–80°C (reflux) |
| Solvent | Ethanol/DMF (3:1) |
| Catalyst | Piperidine (0.5 eq) |
| Reaction Time | 6–8 hours |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural validation:
- FT-IR : Identify key groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic protons (δ 7.0–8.5 ppm) and thioxo-thiazolidinone protons (δ 4.0–5.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~180 ppm) and nitro group positions .
- X-ray Crystallography : Resolves spatial configuration, especially the (5E)-geometry of the benzylidene moiety .
Q. Table 2: Representative NMR Data
| Proton Environment | δ (ppm) |
|---|---|
| Aromatic H (nitro group) | 8.2–8.5 |
| Thiazolidinone CH | 4.3–4.7 |
| Hydroxy proton (OH) | 10.1* |
| *May appear as a broad singlet due to hydrogen bonding. |
Advanced: How can computational methods elucidate electronic structure and bioactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-311G(d,p). Analyze HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient nitro group enhances electrophilic properties) .
- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial targets (e.g., acps-pptase enzymes). The thioxo-thiazolidinone core shows affinity for hydrophobic enzyme pockets .
Q. Table 3: DFT vs. Experimental Bond Lengths
| Bond Type | DFT (Å) | X-ray (Å) |
|---|---|---|
| C=O (thiazolidinone) | 1.22 | 1.21 |
| C=S (thioxo) | 1.65 | 1.67 |
Advanced: How to resolve contradictions between experimental and computational structural data?
Methodological Answer:
- Multi-Technique Validation : Compare X-ray dihedral angles with DFT-optimized geometries. Discrepancies >5° may indicate crystal packing effects .
- Hydrogen Bond Analysis : Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing experimental conformations .
Advanced: How to design enzyme inhibition studies for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes critical to bacterial proliferation (e.g., acps-pptase) based on structural analogs .
- Assay Design :
- Kinetic Assays : Measure IC₅₀ via spectrophotometric monitoring of substrate depletion.
- Competitive Inhibition : Use Lineweaver-Burk plots to confirm binding mode .
Basic: What purification strategies are effective post-synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
